tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1628604-98-7
VCID: VC2594725
InChI: InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate

CAS No.: 1628604-98-7

Cat. No.: VC2594725

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate - 1628604-98-7

Specification

CAS No. 1628604-98-7
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
Standard InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-12(4)6-11/h5-8H2,1-4H3
Standard InChI Key UKJRVIMFXWMTMH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C

Introduction

Chemical Structure and Properties

Molecular Architecture

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate features a complex molecular structure with several defining elements:

The compound's structure can be visualized as having a rigid core scaffold with the protecting groups positioned strategically to allow for selective chemical modifications.

Physical and Chemical Properties

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate possesses distinctive physical and chemical properties that influence its behavior in various applications. The compound is characterized by its stability under normal laboratory conditions, though it demonstrates sensitivity to strong acids that can cleave the tert-butyloxycarbonyl protecting group. Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyCharacteristicNotes
Physical StateSolidAt room temperature
AppearanceWhite to off-whiteCrystalline solid
SolubilitySoluble in organic solventsIncluding dichloromethane, chloroform, and DMSO
Storage Conditions2-8°C under inert gasSimilar to related compounds
StabilityStable under standard conditionsSensitive to strong acids/bases
ReactivityModerateReactive at both nitrogen positions

The presence of the tert-butyl group enhances the compound's lipophilicity, which may influence its membrane permeability in biological systems. The diazaspiro structure creates a unique three-dimensional spatial arrangement that can impact molecular recognition events in biological settings.

Synthesis Methodology

Reaction Conditions and Considerations

The synthesis of such complex spiro compounds typically requires careful control of reaction conditions. Based on the synthesis of similar compounds, the following considerations are important:

Synthetic StepTypical ConditionsKey Considerations
Non-aqueous reactionsDry argon/nitrogen atmosphereUse of oven-dried glassware (90°C)
Solvent selectionCH₂Cl₂, THF, Et₂O, CH₃CN, toluenePurification by distillation and drying over activated alumina
Reaction monitoringThin layer chromatographyVisualization using UV, ceric ammonium molybdate, potassium permanganate, ninhydrin or Dragendorff's stain
PurificationFlash chromatographyBrunschwig silica 32-63, 60 Å with forced flow of eluent
Final processingRotary evaporation at 40°CFurther drying under high vacuum

The synthesis of such specialized compounds requires technical expertise and sophisticated laboratory equipment to ensure high yields and product purity.

Chemical Reactivity

Functional Group Reactivity

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate contains several reactive sites that influence its chemical behavior:

  • The Boc-protected nitrogen can undergo deprotection under acidic conditions

  • The N-methyl group provides steric hindrance and influences nitrogen nucleophilicity

  • The spirocyclic system can undergo ring-opening reactions under certain conditions

  • The carbamate functionality can participate in various transformations

These reactive sites make the compound versatile in organic synthesis applications, allowing for selective transformations to generate more complex molecular structures.

Stability Profile

The compound demonstrates stability under normal laboratory conditions but exhibits sensitivity to specific chemical environments:

Understanding these stability parameters is crucial for proper handling, storage, and utilization of this compound in various applications.

Applications in Chemical Research

Medicinal Chemistry Applications

tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate has significant potential in medicinal chemistry due to its unique structural features. The compound offers several advantages as a building block or intermediate in drug discovery:

  • Scaffold diversity: The diazaspiro structure provides access to underexplored chemical space in drug design

  • Conformational constraint: The rigid spirocyclic system can lead to enhanced target selectivity

  • Multiple derivatization points: The two nitrogen atoms allow for diverse structural modifications

  • Potential pharmacophoric properties: The three-dimensional arrangement may confer specific binding characteristics to biological targets

The compound can serve as a valuable intermediate in the synthesis of biologically active molecules targeting various therapeutic areas.

Synthetic Utility

Beyond medicinal chemistry, tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate offers considerable utility in organic synthesis:

  • Building block for complex molecular structures

  • Template for the development of novel heterocyclic systems

  • Intermediate in the synthesis of specialized catalysts

  • Precursor for the preparation of materials with specific properties

The compound's structural complexity and functional group arrangement make it a versatile synthetic intermediate with applications across multiple domains of chemical research.

Structural Comparisons with Related Compounds

Analogous Diazaspiro Compounds

Several structurally related compounds share common features with tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate, providing valuable comparative insights:

CompoundStructural DifferencesKey Characteristics
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateLacks methyl group at N-6 positionForms oxalate salt; storage under inert gas at 2-8°C
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylateContains carbonyl instead of N-methyl groupBifunctional compound useful for selective derivation
6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylateContains [3.4] ring system instead of [3.3]Different ring size affects reactivity and conformational properties

These structural analogues display different physicochemical properties and reactivities, illustrating how subtle structural modifications can significantly impact molecular behavior.

Structure-Property Relationships

Comparative analysis of these related compounds reveals important structure-property relationships:

  • N-substitution patterns influence solubility, reactivity, and stability

  • Ring size affects molecular geometry and conformational preferences

  • Functional group positioning impacts chemical reactivity and selectivity

  • Protection strategies determine synthetic utility and handling requirements

Understanding these relationships helps researchers make informed decisions when selecting specific derivatives for particular applications.

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